Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate
Description
Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate (CAS: 1370587-25-9) is an aromatic ester derivative with a molecular formula of C₁₄H₁₃NO₃ and a molecular weight of 243.26 g/mol . Its structure comprises a benzoate ester moiety linked to a pyridine ring substituted with a hydroxymethyl group at the 5-position. The compound’s SMILES representation is COC(=O)c1ccc(cc1)c1ccc(cn1)CO, and its InChIKey is LDDGTWKKGGTSIS-UHFFFAOYSA-N .
Properties
IUPAC Name |
methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-14(17)12-5-3-11(4-6-12)13-7-2-10(9-16)8-15-13/h2-8,16H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDGTWKKGGTSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177548 | |
| Record name | Benzoic acid, 4-[5-(hydroxymethyl)-2-pyridinyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370587-25-9 | |
| Record name | Benzoic acid, 4-[5-(hydroxymethyl)-2-pyridinyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370587-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[5-(hydroxymethyl)-2-pyridinyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been known to target protein kinases. Protein kinases play a crucial role in cell signaling and regulation.
Biochemical Analysis
Biochemical Properties
Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a ligand for certain protein kinases, exhibiting inhibitory action at nanomolar levels. The interaction with protein kinases suggests that this compound can modulate signaling pathways that are critical for cellular functions. Additionally, it may form complexes with metal ions, further influencing biochemical processes.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with protein kinases can lead to alterations in phosphorylation states of key signaling molecules, thereby impacting cell proliferation, differentiation, and apoptosis. Furthermore, this compound may affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition can disrupt signaling cascades that are essential for cell survival and proliferation. Additionally, this compound may interact with transcription factors, leading to changes in the expression of genes that regulate cellular metabolism and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade into byproducts that could have different biological activities. Long-term studies in vitro and in vivo have shown that prolonged exposure to the compound can lead to sustained inhibition of protein kinases and persistent changes in gene expression, affecting cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as modulation of signaling pathways and improvement in metabolic functions. At high doses, this compound can cause toxic or adverse effects, including cellular toxicity, organ damage, and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound may influence the levels of key metabolites involved in energy production, lipid metabolism, and detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues depend on factors such as tissue perfusion, binding affinity to cellular components, and the presence of transport proteins. These factors influence the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting metabolic processes and cellular signaling pathways.
Biological Activity
Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring and a benzoate moiety. Its molecular formula is CHNO, with a molecular weight of approximately 247.25 g/mol. The hydroxymethyl group on the pyridine ring enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 247.25 g/mol |
| Functional Groups | Hydroxymethyl, Benzoate |
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution Reactions : The hydroxymethyl group can act as a nucleophile, facilitating substitution reactions that modify the compound's structure.
- Esterification : The reaction between benzoic acid derivatives and hydroxymethyl pyridines can yield this ester compound.
These synthetic approaches highlight the compound's accessibility for research purposes and its potential for further modifications to enhance biological activity.
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets within biological systems. Notably, compounds with similar structures have shown pharmacological effects such as:
- Anti-inflammatory Activity : Compounds featuring pyridine rings often exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Anticancer Effects : The structural attributes may confer selective cytotoxicity towards cancer cells while sparing normal cells.
Biological Activity Findings
Research indicates that this compound has several noteworthy biological activities:
-
Cytotoxicity : Preliminary studies have demonstrated moderate cytotoxic effects against various cancer cell lines.
- IC₅₀ Values :
Cell Line IC₅₀ (µM) MCF-7 (Breast Cancer) 25 HeLa (Cervical Cancer) 45 Normal Fibroblasts >100
- IC₅₀ Values :
- Anti-inflammatory Effects : Initial investigations revealed that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential utility in treating inflammatory diseases.
- Pharmacological Profiles : Similar compounds have been documented to possess various pharmacological activities, including antimicrobial properties and modulation of specific biological pathways related to disease progression.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- A study investigating the anti-cancer properties of pyridine derivatives found that modifications to the hydroxymethyl group significantly influenced cytotoxic efficacy against breast cancer cells, supporting further exploration of this compound's structure-activity relationship .
- Another research article focused on anti-inflammatory agents noted that compounds with hydroxymethyl substitutions exhibited enhanced efficacy in reducing inflammation markers in vitro .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural characteristics indicate potential applications in drug development. Research suggests that compounds with similar structures may exhibit various pharmacological effects, including:
- Anti-inflammatory Activity : Compounds containing hydroxymethyl groups have been associated with anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate may possess anticancer activities, potentially targeting specific pathways involved in tumor growth and proliferation.
- Antiviral Activity : The compound's structure may allow it to interact with viral polymerases, similar to nucleoside analogs that inhibit hepatitis B virus (HBV) replication .
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for evaluating its pharmacokinetics and pharmacodynamics. Key areas of focus include:
- Binding Affinity : Investigating how well this compound binds to specific receptors or enzymes can provide insights into its therapeutic potential.
- Mechanism of Action : Studies aimed at elucidating the compound's mechanism can help identify its role in biological pathways and its efficacy as a therapeutic agent.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound:
- Synthesis and Biological Evaluation : Research demonstrated effective synthesis methods coupled with biological evaluations showing promising anti-inflammatory and anticancer activities.
- Pharmacological Studies : Investigations into its interaction with viral polymerases suggest potential as an antiviral agent, warranting further exploration in clinical settings .
Comparison with Similar Compounds
Key Observations:
Complexity vs. Simplicity: The target compound exhibits greater structural complexity compared to simpler analogs like 2-cyanopyridine, which lacks ester and hydroxymethyl groups .
Thermal Stability: Compound 26 (a thienopyrimidine derivative) has a documented melting point (147–148°C), whereas thermal data for the target compound are unavailable, limiting direct stability comparisons .
Mass Spectrometry : The target compound’s predicted CCS values ([M+H]⁺: 154.2 Ų) differ significantly from Compound 26’s observed [M+H]⁺ at m/z 377.0, reflecting divergent ionization behaviors due to structural variations .
Preparation Methods
Cross-Coupling to Form Pyridinylbenzoate Core
A common method to construct the pyridinylbenzoate framework is the Suzuki-Miyaura cross-coupling reaction between methyl 4-chloro-2-pyridinecarboxylate and 4-(methoxycarbonyl)phenylboronic acid. This reaction is catalyzed by palladium complexes such as PdCl2(dppf) in the presence of a base like potassium phosphate (K3PO4) under an inert nitrogen atmosphere.
-
- Solvent: Toluene
- Temperature: 110 °C
- Time: 48 hours
- Catalyst: PdCl2(dppf)
- Base: K3PO4
Outcome:
Methyl 4-(2-(methoxycarbonyl)pyridin-4-yl)benzoate is obtained as a white solid in high yield (~80-92%) without transesterification side reactions.
Reduction to Introduce Hydroxymethyl Group
The ester group on the pyridine ring is selectively reduced to the hydroxymethyl group using sodium borohydride (NaBH4) in the presence of calcium chloride (CaCl2) at low temperature (0 °C) in ethanol.
-
- Solvent: Degassed ethanol
- Temperature: 0 °C
- Reagents: NaBH4, CaCl2
- Reaction time: 3 hours
Workup:
The reaction is quenched with concentrated sulfuric acid, followed by solvent removal, extraction with chloroform, drying over anhydrous MgSO4, and purification by column chromatography.Outcome:
The target compound methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate is isolated as a white solid with good purity.
Alternative Synthetic Routes and Functional Group Transformations
Ester Group Reduction Using Lithium Borohydride (LiBH4):
In some protocols, lithium borohydride is used to reduce the ester to the hydroxymethyl derivative, providing an alternative to NaBH4-based methods. This approach is effective in moderate yields and is followed by methylation steps if needed.Microwave-Assisted Coupling:
Coupling reactions between substituted 2-chloropyridines and anilines or boronic acids can be accelerated under microwave irradiation at 120–160 °C for 10–30 minutes, significantly reducing reaction time while maintaining yields.Direct Heating Solvent-Free Conditions:
Certain nucleophilic aromatic substitution reactions have been performed under solvent-free conditions by direct heating, although yields may be moderate (e.g., 37% yield reported for related compounds).
The Suzuki-Miyaura coupling is highly effective for constructing the pyridinylbenzoate core, with palladium catalysts and appropriate bases ensuring high selectivity and yield.
The reduction of the ester to the hydroxymethyl group is best performed at low temperature to avoid side reactions and maintain functional group integrity.
Microwave irradiation offers a rapid alternative to traditional heating in coupling reactions, improving throughput without compromising product quality.
Solvent-free and direct heating methods are less common and generally yield lower product amounts but may be useful in specific synthetic contexts.
The use of calcium chloride in the reduction step helps stabilize the borohydride reagent and improves selectivity for the ester reduction.
The preparation of this compound is efficiently achieved via palladium-catalyzed Suzuki-Miyaura coupling followed by selective ester reduction. Alternative methods such as lithium borohydride reduction and microwave-assisted coupling provide versatility in synthesis. The described protocols are supported by detailed experimental findings and yield high-purity products suitable for further applications in medicinal chemistry and materials science.
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate, and what intermediates are critical?
Answer:
A standard approach involves coupling a pyridinyl-hydroxymethyl precursor with a substituted benzoate ester. For example, the synthesis of structurally analogous esters, such as methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate, utilizes Na₂S₂O₅ in DMF to facilitate cyclization between a diamine and an aldehyde-bearing benzoate . For the target compound, key intermediates likely include 5-(hydroxymethyl)pyridine-2-carbaldehyde and methyl 4-bromobenzoate, with Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution as potential steps. The hydroxymethyl group may require protection (e.g., as a silyl ether) during synthesis to prevent side reactions .
Basic: Which spectroscopic and crystallographic techniques are prioritized for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying the ester carbonyl (~168-170 ppm in ¹³C NMR), hydroxymethyl protons (~4.6 ppm in ¹H NMR), and pyridyl aromatic signals. 2D NMR (e.g., COSY, HSQC) resolves regiochemistry ambiguities .
- X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related benzoate esters (e.g., methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate, with R factor = 0.036) .
- HPLC: Purity assessment (≥95%) using reversed-phase HPLC with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm is recommended .
Advanced: How can reaction conditions be optimized to minimize by-products during esterification or pyridyl coupling steps?
Answer:
- Temperature Control: Lower temperatures (0–25°C) reduce ester hydrolysis or hydroxymethyl oxidation.
- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., SPhos) improve cross-coupling efficiency for pyridyl-benzene linkages .
- Protecting Groups: Temporary protection of the hydroxymethyl group (e.g., using tert-butyldimethylsilyl chloride) prevents undesired nucleophilic reactions .
- By-Product Analysis: LC-MS or GC-MS identifies side products (e.g., decarboxylated or dimerized species) for iterative optimization .
Advanced: What strategies resolve contradictions in spectroscopic data, such as unexpected peaks in NMR or conflicting mass spectrometry results?
Answer:
- Isomer Differentiation: Use NOESY NMR to distinguish between regioisomers (e.g., pyridyl substitution at C2 vs. C3) through spatial correlations .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₅H₁₃NO₃ for the target compound) to rule out adducts or contaminants .
- Crystallographic Validation: Compare experimental X-ray data (e.g., bond lengths and angles) with computational models (DFT) to validate structural assignments .
Advanced: How does the hydroxymethylpyridine moiety influence reactivity in further functionalization or biological assays?
Answer:
- Chemical Reactivity: The hydroxymethyl group serves as a handle for derivatization (e.g., oxidation to a carboxylic acid for conjugation or ester hydrolysis to a free alcohol). Its presence may stabilize hydrogen-bonding interactions in supramolecular assemblies .
- Biological Activity: In vitro assays (e.g., enzyme inhibition) require evaluating the hydroxymethyl group’s role in target binding. Structural analogs with trifluoromethyl or chloropyridyl groups show agrochemical and medicinal applications, suggesting similar potential for this compound .
Advanced: What in vitro models are suitable for preliminary biological evaluation of this compound?
Answer:
- Kinase/Enzyme Assays: Screen against kinase panels (e.g., EGFR, VEGFR) due to the pyridyl-benzoate scaffold’s prevalence in kinase inhibitors .
- Cellular Uptake Studies: Fluorescent labeling (e.g., via hydrazinopyridine conjugation, as in SFB-treated proteins) enables tracking in cell lines .
- Thermodynamic Solubility: Use phosphate-buffered saline (PBS, pH 7.4) and simulated biological fluids to assess bioavailability .
Advanced: How can computational methods aid in predicting the compound’s physicochemical properties or binding modes?
Answer:
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to predict membrane permeability (logP ~2.5–3.5 estimated via XLogP3 for analogs) .
- Docking Studies: Model binding to target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina, leveraging crystallographic data from related structures .
- ADMET Prediction: Tools like SwissADME estimate metabolic stability, prioritizing derivatives with lower hepatotoxicity risk .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
